molecular formula C7H4BF3O2 B13252249 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 651326-79-3

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B13252249
CAS No.: 651326-79-3
M. Wt: 187.91 g/mol
InChI Key: KZPWLOAEMJPCHA-UHFFFAOYSA-N
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Description

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a novel trifluorinated benzoxaborole derivative of high interest in medicinal chemistry and biochemical research. Benzoxaboroles are a class of compounds known for their unique electronic properties and ability to form reversible covalent adducts with biological nucleophiles, such as the hydroxyl groups in sugars or the editing site of enzymes. This compound is structurally analogous to known bioactive benzoxaboroles, such as the broad-spectrum antifungal drug Tavaborole (AN2690, 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol) . The mechanism of action for such compounds is well-documented; for instance, AN2690 is known to inhibit fungal leucyl-tRNA synthetase (LeuRS) by forming a stable spiroboronate complex with adenosine monophosphate (AMP) in the enzyme's editing site, ultimately disrupting protein synthesis and leading to cell death . The strategic incorporation of multiple fluorine atoms on the benzoxaborole core is a common strategy in drug discovery to enhance membrane permeability, metabolic stability, and binding affinity, making this trifluoro derivative a valuable scaffold for developing new enzyme inhibitors . Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules or as a core pharmacophore in structure-activity relationship (SAR) studies. Potential research applications include the investigation of novel antimicrobial agents, the development of diagnostic probes, and the study of boronate ester formation in chemical biology. The compound's characteristic B-OH stretching vibration, typically observed in the range of 1446–1414 cm⁻¹ in IR spectroscopy, provides a useful handle for its identification and analysis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

651326-79-3

Molecular Formula

C7H4BF3O2

Molecular Weight

187.91 g/mol

IUPAC Name

4,5,6-trifluoro-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C7H4BF3O2/c9-5-1-4-3(2-13-8(4)12)6(10)7(5)11/h1,12H,2H2

InChI Key

KZPWLOAEMJPCHA-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C(=C2CO1)F)F)F)O

Origin of Product

United States

Preparation Methods

Boronation of Fluorinated Aromatic Precursors

One common approach is the palladium-catalyzed borylation of fluorinated aryl halides or triflates to install boronate esters, which are then cyclized to benzoxaboroles.

Example synthesis sequence:

Step Reactants & Conditions Description Yield (%)
1 2-hydroxy-4-methoxy-benzaldehyde + trifluoromethanesulfonic anhydride (Tf2O) in DCM with pyridine at -10 to 0 °C Formation of trifluoromethanesulfonic acid 2-formyl-5-methoxy-phenyl ester 82%
2 Compound from step 1 + bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc in 1,4-dioxane at 100 °C Palladium-catalyzed borylation to give 4-methoxy-2-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzaldehyde 90%
3 Compound from step 2 + NaBH4 in MeOH at room temperature, followed by acidification Reduction and cyclization to 6-methoxy-3H-benzo[c]oxaborol-1-ol 77%

Source: Adapted from patent synthesis steps and NMR data

Cyclization to Benzoxaborole Core

Cyclization to form the benzoxaborole ring is often carried out by intramolecular condensation of boronate esters with adjacent hydroxyl or aldehyde groups, sometimes facilitated by acidic or basic conditions.

  • For example, reduction of boronic acid derivatives with sodium cyanoborohydride (NaBH3CN) in N,N-dimethylformamide (DMF) at room temperature for 16 hours leads to cyclized benzoxaborole derivatives.

Purification and Characterization

Purification is generally achieved by:

  • Silica gel column chromatography using chloroform/methanol/water/acetic acid solvent systems.
  • Reverse phase chromatography for polar fluorinated compounds.
  • Precipitation from methanol/ether mixtures to isolate solid products.

Characterization includes NMR spectroscopy, HPLC purity analysis, and mass spectrometry to confirm structure and purity.

Comparative Data Table of Key Preparation Steps

Preparation Step Reagents & Conditions Reaction Time Yield (%) Notes
Formation of trifluoromethanesulfonic acid ester 2-hydroxy-4-methoxy-benzaldehyde, Tf2O, pyridine, DCM, -10 to 0 °C 2.5 h addition + 0.5 h stirring 82 High yield triflate intermediate
Pd-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C 3 h 90 Efficient borylation step
Reduction and cyclization NaBH4, MeOH, room temp, acidification with HCl Overnight 77 Formation of benzoxaborole core
NaBH3CN reduction in DMF Sodium cyanoborohydride, DMF, 20 °C 16 h 14-15 Cyclization to benzoxaborole derivatives, low yield
Nucleophilic substitution and cyclization K2CO3, 3-chloro-4-fluorobenzonitrile, DMSO, 90 °C 7 h 33.3 Formation of substituted benzoxaborole

In-Depth Research Findings and Analysis

  • The use of trifluoromethanesulfonic anhydride (Tf2O) to convert hydroxybenzaldehydes into triflates is a critical step enabling subsequent palladium-catalyzed borylation with high efficiency and selectivity.
  • Palladium-catalyzed borylation with bis(pinacolato)diboron is a robust method to introduce boronate groups onto aromatic rings bearing electron-withdrawing trifluoro substituents, facilitating downstream cyclization to benzoxaboroles.
  • Reduction with sodium borohydride (NaBH4) in methanol followed by acidification is effective to convert boronate esters into benzoxaborol-1-ols, though the presence of fluorine substituents can influence reaction rates and yields.
  • Alternative reductive cyclization using sodium cyanoborohydride (NaBH3CN) in DMF provides access to benzoxaborole derivatives but often with lower yields, suggesting optimization is required for fluorinated substrates.
  • The nucleophilic aromatic substitution of halogenated fluorobenzonitriles with benzoxaborole diols under basic conditions in DMSO yields substituted benzoxaboroles, demonstrating the versatility of the benzoxaborole scaffold for functionalization.

Summary and Recommendations for Synthesis

  • Starting from fluorinated hydroxybenzaldehydes, the preparation of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves triflation, palladium-catalyzed borylation, and reductive cyclization.
  • The triflation step is high-yielding and crucial for enabling borylation.
  • Pd-catalyzed borylation with bis(pinacolato)diboron is efficient and widely applicable.
  • Reduction and cyclization to the benzoxaborole core can be performed by NaBH4 or NaBH3CN, with NaBH4 generally providing better yields.
  • Purification by silica gel chromatography and precipitation techniques ensures high purity.
  • Optimization of reaction times, temperatures, and reagent stoichiometries is recommended to maximize yields, especially in fluorinated systems.

Chemical Reactions Analysis

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic functions . This inhibition can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoxaboroles

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Notes
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 4-F, 5-F, 6-F C₇H₄BF₃O₂* ~177.92* Three fluorine atoms enhance electron deficiency
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (AN2690) 5-F C₇H₆BFO₂ 151.93 Planar structure with strong O-H∙∙∙O dimerization
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol 4-Cl C₇H₆BClO₂ 170.39 Chlorine substitution increases lipophilicity
6-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol 6-OCH₃ C₈H₉BO₃ 163.97 Methoxy group introduces steric bulk and polarity

Key Observations :

  • Hydrogen Bonding : AN2690 forms centrosymmetric dimers via O-H∙∙∙O bonds and layers via C-H∙∙∙F/O interactions, a feature likely altered in the trifluoro derivative due to additional fluorine substituents .

Key Observations :

  • Synthesis Complexity : AN2690’s synthesis involves sequential boronation and reduction steps, while trifluoro derivatives may require specialized fluorination techniques .
  • Thermal Stability : AN2690’s high melting point (135–136°C) suggests strong intermolecular interactions, which may differ in the trifluoro analog due to altered packing .

Key Observations :

  • Fluorine Position Matters : AN2690’s 5-fluoro substitution is critical for antifungal efficacy, suggesting that trifluoro substitution may alter target binding or spectrum .
  • Toxicity Trends: Brominated analogs show reduced cytotoxicity compared to non-halogenated precursors, implying that fluorination may similarly modulate toxicity .

Mechanistic Insights

  • Target Interaction : AN2690 inhibits fungal leucyl-tRNA synthetase via boron-mediated covalent binding; trifluoro substitution could enhance affinity or alter specificity .

Biological Activity

4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound that belongs to the benzoxaborole class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The unique trifluoromethyl substitution pattern on the benzene ring enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BF3O2C_7H_4BF_3O_2, with a molecular weight of approximately 189.92 g/mol. The compound features a benzene ring fused to a boron-containing heterocyclic system, with three fluorine atoms positioned at the 4, 5, and 6 positions.

Biological Activity Overview

Research indicates that benzoxaboroles exhibit a wide range of biological activities, including:

  • Antifungal Activity : Compounds in this class have shown efficacy against various fungal pathogens by inhibiting enzymes critical for cell wall synthesis.
  • Antibacterial Properties : They may also inhibit bacterial growth through similar mechanisms.
  • Potential Anti-cancer Applications : Some studies suggest that benzoxaboroles can disrupt protein-protein interactions and modulate cellular signaling pathways involved in cancer progression.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can form stable complexes with specific enzymes, leading to inhibition of their activity. This is crucial for its antifungal and antibacterial effects.

Table 1: Comparison of Biological Activities of Benzoxaborole Derivatives

Compound NameKey FeaturesBiological Activity
This compoundContains three fluorine atoms; enhances reactivityAntifungal and antibacterial properties
TavaboroleContains one fluorine atom; FDA-approvedAntifungal agent against onychomycosis
5-Amino-1,3-dihydro-2,1-benzoxaborol-1-olContains an amino group; different reactivityPotential anticancer activity

Case Studies

Research has highlighted the potential applications of this compound in various therapeutic contexts:

  • Antifungal Studies : A study demonstrated that this compound effectively inhibited the growth of Candida albicans by targeting enzymes involved in cell wall biosynthesis.
  • Antibacterial Research : Preliminary studies indicated that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
  • Cancer Research : Investigations into the effects of benzoxaboroles on cancer cell lines have shown promise in disrupting signaling pathways essential for tumor growth.

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